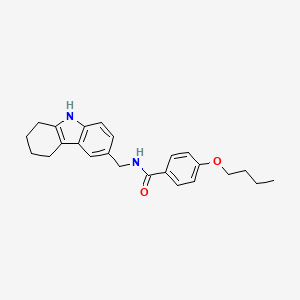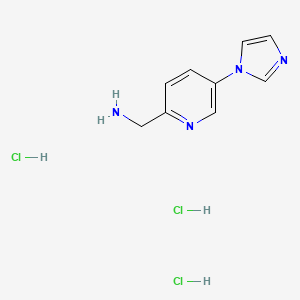
4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” is a synthetic compound that has garnered considerable attention in the field of medicinal chemistry due to its potential as a drug candidate. It contains a tetrahydrocarbazole ring, which is a structural subunit of many naturally occurring alkaloids and biologically active molecules .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a tetrahydrocarbazole ring, which is a partially saturated tricyclic system . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring is a characteristic structural feature of tetrahydrocarbazole derivatives .Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo chemo- and regioselective oxidation to obtain tetrahydrocarbazol-1-ones or benzazonine-diones depending on the nature of the selected oxidant . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of benzazonine-dione . Alternatively, oxidation at position 1 produces tetrahydrocarbazol-1-one .Scientific Research Applications
Synthesis and Process Improvement
The compound 4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide demonstrates potential antitumor effects and exhibits significant bioactivities. It is synthesized from commercially available materials through a series of reactions including ring closing, reduction, and acylation. The overall yield exceeds 30%, and its structure is confirmed by NMR, HR-ESI-MS, and other spectroscopic methods, indicating its applicability in pharmaceutical research, particularly in oncology (H. Bin, 2015).
Advanced Material Applications
This compound's derivatives find applications in advanced materials, such as the development of novel polyamides with flexible main-chain ether linkages. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and can form transparent, flexible films. They possess excellent thermal stability with glass transition temperatures mostly above 200°C and degradation temperatures exceeding 480°C, making them suitable for high-performance polymer applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Molecular Modification for Enhanced Properties
In the realm of organic electronics, derivatives of this compound are used to synthesize oxadiazole-substituted carbazole derivatives. These derivatives exhibit blue fluorescence and are employed as host materials in OLED devices, demonstrating the compound's versatility in electronic material design (M. Guan et al., 2006).
Coating and Polymer Applications
The compound's derivatives are also explored in the synthesis of bisesters and polyamides, utilized as curing agents for epoxy resins. These materials are applied in coatings, showing good properties such as scratch hardness, flexibility, impact strength, and chemical resistance. This application highlights the compound's utility in developing durable and resistant coatings for various industrial purposes (Rajesh Baraiya et al., 1998).
Future Directions
The future directions for “4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” could involve further studies to understand its potential as a drug candidate. Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , this compound could be a promising candidate for drug development.
Properties
IUPAC Name |
4-butoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-14-28-19-11-9-18(10-12-19)24(27)25-16-17-8-13-23-21(15-17)20-6-4-5-7-22(20)26-23/h8-13,15,26H,2-7,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQRQBRUXUILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2532208.png)

![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)

![3-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]quinazolin-4-one](/img/structure/B2532218.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)
![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-1,2-dihydro-1lambda,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2532227.png)

